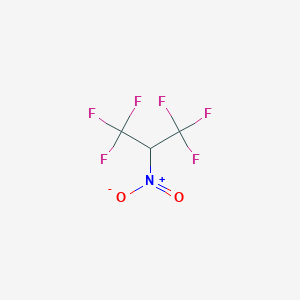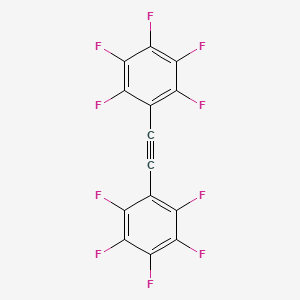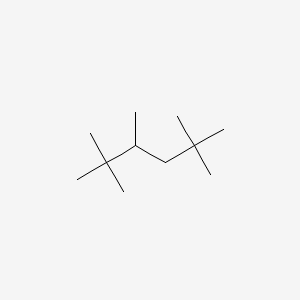
2,2,3,5,5-Pentamethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,5,5-Pentamethylhexane is an organic compound with the molecular formula C₁₁H₂₄. It is a branched alkane, characterized by the presence of five methyl groups attached to a hexane backbone. This compound is of interest due to its unique structural properties and its applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5,5-pentamethylhexane typically involves the alkylation of smaller alkanes. One common method is the reaction of 2,2,3,3-tetramethylbutane with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These methods are designed to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,5,5-Pentamethylhexane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidation with potassium permanganate or chromic acid under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of halogenated derivatives such as 2,2,3,5,5-pentamethylhexyl chloride or bromide.
Oxidation Reactions: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
2,2,3,5,5-Pentamethylhexane is utilized in various scientific research applications:
Chemistry: Used as a model compound in studies of branched alkanes and their reactivity.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier.
Industry: Employed as a solvent or intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 2,2,3,5,5-pentamethylhexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates facilitate the substitution or oxidation processes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- 2,2,4,4,6-Pentamethylheptane
- 2,2,3,3,5-Pentamethylhexane
- 2,2,4,5,5-Pentamethylhexane
Comparison: 2,2,3,5,5-Pentamethylhexane is unique due to the specific positioning of its methyl groups, which influences its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns .
Eigenschaften
CAS-Nummer |
14739-73-2 |
|---|---|
Molekularformel |
C11H24 |
Molekulargewicht |
156.31 g/mol |
IUPAC-Name |
2,2,3,5,5-pentamethylhexane |
InChI |
InChI=1S/C11H24/c1-9(11(5,6)7)8-10(2,3)4/h9H,8H2,1-7H3 |
InChI-Schlüssel |
UKYAYXXQXKPIBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
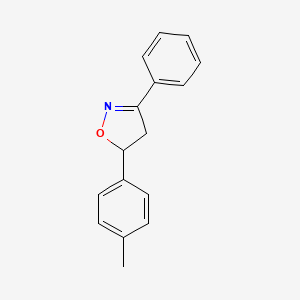
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)


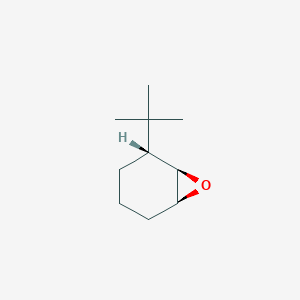

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)

